molecular formula C19H20N2O3S B2534825 ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate CAS No. 1251583-76-2

ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate

Cat. No. B2534825
CAS RN: 1251583-76-2
M. Wt: 356.44
InChI Key: FAWDZLJQKKYRIA-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate is a synthetic compound that belongs to the quinoline class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Synthesis and Liquid Crystal Displays Application

A related compound, ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, was synthesized for potential application in liquid crystal displays (LCDs). These compounds, obtained through the cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester, exhibited very good orientation parameters in nematic liquid crystal, indicating their high potential for use in LCD technology (Bojinov & Grabchev, 2003).

Antibacterial Activity and DNA-Gyrase Inhibition

Another study focused on the synthesis and evaluation of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acids for their antibacterial activity and DNA-gyrase inhibition. A quantitative structure-activity relationship (QSAR) analysis indicated that antibacterial potency strongly depended on the physicochemical properties of the N1 substituent, demonstrating significant antibacterial efficacy across various strains (Domagala et al., 1988).

Anticancer Activity and EGFR-TK Inhibition

The synthesis and evaluation of new quinoxaline derivatives, including ethyl 4-substituted-3-oxo-quinoxaline-2-carboxylates, revealed notable anti-proliferative effects against various cancer cell lines and significant EGFR inhibitory activity. This suggests these compounds' promise as anticancer agents with potential application in targeted therapy (Ahmed et al., 2020).

Local Anesthetic and Antiarrhythmic Agents

Ethyl 2-substituted amino-cyclopenteno[b]thiophen-3-carboxylates, synthesized as carticaine analogues, demonstrated comparable local anesthetic and antiarrhythmic activities to carticaine and lidocaine. These compounds exert their antiarrhythmic potency through Na+ and Ca+2 channel blocking, indicating their potential for development into new pharmacological agents (Al-Obaid et al., 1998).

Calcium Channel Antagonistic Activity

Research into the synthesis of new methyl (ethyl) 2,6,6- or 2,7,7-trimethyl-5-oxo-4-(disubstituted phenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbohydrates and their derivatives showed activity on calcium channel antagonists. This highlights their potential application in cardiovascular medicine, demonstrating the broad utility of quinoline derivatives in therapeutic development (Gupta & Misra, 2008).

properties

IUPAC Name

ethyl 8-methyl-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-3-24-19(23)15-17(20-10-9-13-7-5-11-25-13)14-8-4-6-12(2)16(14)21-18(15)22/h4-8,11H,3,9-10H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWDZLJQKKYRIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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